5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a triazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its rapid reaction times and high yields .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Cyclization Reactions: It can form poly-substituted triazolo-pyrimidine derivatives through reactions with acrylonitrile derivatives and 1,3-dicarbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include acrylonitrile derivatives, 1,3-dicarbonyl compounds, and hydrazonoyl halides. Reaction conditions often involve the use of microwave irradiation or palladium-catalyzed carbonylative reactions .
Major Products
Major products formed from these reactions include poly-substituted triazolo-pyrimidine derivatives and triazolo-triazine derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, including inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Agrochemicals: It is utilized in the synthesis of herbicides and fungicides.
Materials Science: The compound is used in the development of functional materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits enzymes such as JAK1 and JAK2, which play crucial roles in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
5-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and exhibit similar biological activities.
Triazolo-pyrimidine Derivatives: These compounds have a similar triazolo ring system and are used in medicinal chemistry and agrochemicals.
Uniqueness
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific trifluoromethyl substitution, which enhances its physicochemical and pharmacological properties. This substitution significantly improves the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6-11-4-12-13(5)6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNVDBDSXXCOQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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